molecular formula C80H102O10 B14249285 Triphenylene, 2,2'-(1,3-butadiyne-1,4-diyl)bis[3,6,7,10,11-pentabutoxy- CAS No. 399559-03-6

Triphenylene, 2,2'-(1,3-butadiyne-1,4-diyl)bis[3,6,7,10,11-pentabutoxy-

Cat. No.: B14249285
CAS No.: 399559-03-6
M. Wt: 1223.7 g/mol
InChI Key: JYBOKAQKQXGPBF-UHFFFAOYSA-N
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Description

Triphenylene, 2,2’-(1,3-butadiyne-1,4-diyl)bis[3,6,7,10,11-pentabutoxy-] is a complex organic compound known for its unique structural properties. It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by its extended π-conjugation system, which imparts significant electronic and optical properties .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Triphenylene, 2,2’-(1,3-butadiyne-1,4-diyl)bis[3,6,7,10,11-pentabutoxy-] can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized triphenylene derivatives .

Scientific Research Applications

Triphenylene, 2,2’-(1,3-butadiyne-1,4-diyl)bis[3,6,7,10,11-pentabutoxy-] has several scientific research applications:

    Chemistry: It is used in the study of π-conjugated systems and their electronic properties.

    Biology: Its derivatives are explored for potential biological activities, including as anticancer agents.

    Medicine: Research is ongoing into its use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: It is used in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism by which Triphenylene, 2,2’-(1,3-butadiyne-1,4-diyl)bis[3,6,7,10,11-pentabutoxy-] exerts its effects is primarily through its interaction with π-conjugated systems. Its extended π-conjugation allows for efficient electron transport and light absorption, making it valuable in electronic and photonic applications. The molecular targets and pathways involved include interactions with other aromatic systems and potential binding to biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Triphenylene, 2,2’-(1,3-butadiyne-1,4-diyl)bis[3,6,7,10,11-pentabutoxy-] apart from these similar compounds is its specific substitution pattern and the presence of multiple butoxy groups. These structural features enhance its solubility and processability, making it particularly useful in applications requiring solution-based processing .

Properties

CAS No.

399559-03-6

Molecular Formula

C80H102O10

Molecular Weight

1223.7 g/mol

IUPAC Name

2,3,6,7,10-pentabutoxy-11-[4-(3,6,7,10,11-pentabutoxytriphenylen-2-yl)buta-1,3-diynyl]triphenylene

InChI

InChI=1S/C80H102O10/c1-11-21-35-81-71-47-61-59(63-49-73(83-37-23-13-3)77(87-41-27-17-7)53-67(63)69-55-79(89-43-29-19-9)75(51-65(61)69)85-39-25-15-5)45-57(71)33-31-32-34-58-46-60-62(48-72(58)82-36-22-12-2)66-52-76(86-40-26-16-6)80(90-44-30-20-10)56-70(66)68-54-78(88-42-28-18-8)74(50-64(60)68)84-38-24-14-4/h45-56H,11-30,35-44H2,1-10H3

InChI Key

JYBOKAQKQXGPBF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC2=C(C=C1C#CC#CC3=CC4=C(C=C3OCCCC)C5=CC(=C(C=C5C6=CC(=C(C=C64)OCCCC)OCCCC)OCCCC)OCCCC)C7=CC(=C(C=C7C8=CC(=C(C=C82)OCCCC)OCCCC)OCCCC)OCCCC

Origin of Product

United States

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